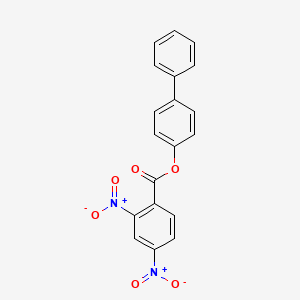![molecular formula C20H13NO6 B10892594 Phenyl 2-{[(4-nitrophenyl)carbonyl]oxy}benzoate](/img/structure/B10892594.png)
Phenyl 2-{[(4-nitrophenyl)carbonyl]oxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-[(4-nitrobenzoyl)oxy]benzoate is an organic compound with the molecular formula C20H13NO6 It is a phenyl ester derivative of benzoic acid, where the ester linkage is formed with 4-nitrobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2-[(4-nitrobenzoyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Salicylic acid+4-nitrobenzoyl chloride→Phenyl 2-[(4-nitrobenzoyl)oxy]benzoate+HCl
Industrial Production Methods
In an industrial setting, the production of phenyl 2-[(4-nitrobenzoyl)oxy]benzoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2-[(4-nitrobenzoyl)oxy]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and 4-nitrobenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration (HNO3/H2SO4), sulfonation (SO3/H2SO4), halogenation (Br2/FeBr3).
Major Products
Hydrolysis: 2-hydroxybenzoic acid and 4-nitrobenzoic acid.
Reduction: Phenyl 2-[(4-aminobenzoyl)oxy]benzoate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Phenyl 2-[(4-nitrobenzoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of phenyl 2-[(4-nitrobenzoyl)oxy]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester linkage allows the compound to act as a prodrug, releasing active metabolites upon hydrolysis. The molecular pathways involved include oxidative stress response and modulation of enzyme activity.
Comparación Con Compuestos Similares
Phenyl 2-[(4-nitrobenzoyl)oxy]benzoate can be compared with other similar compounds, such as:
Phenyl 2-[(4-aminobenzoyl)oxy]benzoate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Phenyl 2-[(4-methylbenzoyl)oxy]benzoate: Contains a methyl group, which affects its hydrophobicity and interaction with biological membranes.
Phenyl 2-[(4-chlorobenzoyl)oxy]benzoate:
These comparisons highlight the unique properties of phenyl 2-[(4-nitrobenzoyl)oxy]benzoate, such as its nitro group, which imparts distinct chemical reactivity and potential biological effects.
Propiedades
Fórmula molecular |
C20H13NO6 |
|---|---|
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
phenyl 2-(4-nitrobenzoyl)oxybenzoate |
InChI |
InChI=1S/C20H13NO6/c22-19(14-10-12-15(13-11-14)21(24)25)27-18-9-5-4-8-17(18)20(23)26-16-6-2-1-3-7-16/h1-13H |
Clave InChI |
FALOGTINOLFQHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}hydrazinecarbothioamide](/img/structure/B10892529.png)
![N-[(1Z)-1-(furan-2-yl)-3-{[3-(methylsulfanyl)phenyl]amino}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10892540.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B10892541.png)
![5-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B10892544.png)
![2-{[4-amino-6-oxo-1-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10892551.png)

![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B10892568.png)
![ethyl 3-[(3-methoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10892584.png)
![2-{3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10892590.png)

![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892595.png)
![1-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone](/img/structure/B10892599.png)
![N'-[(1Z)-1-(2,5-dimethylthiophen-3-yl)ethylidene]-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B10892606.png)
